molecular formula C22H27N3O2S B304988 N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B304988
M. Wt: 397.5 g/mol
InChI Key: NEJLLJGHQOCHBV-UHFFFAOYSA-N
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Description

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves the reaction of 2,3-dimethylphenol with chloromethyl methyl ether to form 2,3-dimethylphenoxymethyl chloride. This intermediate is then reacted with 1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride to yield the desired thiadiazole derivative. The final step involves the reaction of the thiadiazole derivative with 1-adamantanecarboxylic acid chloride in the presence of a base like triethylamine to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to its specific structural features, such as the presence of the adamantane moiety, which imparts increased stability and lipophilicity. This makes it more effective in crossing biological membranes and reaching its molecular targets compared to similar compounds .

Properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

InChI

InChI=1S/C22H27N3O2S/c1-13-4-3-5-18(14(13)2)27-12-19-24-25-21(28-19)23-20(26)22-9-15-6-16(10-22)8-17(7-15)11-22/h3-5,15-17H,6-12H2,1-2H3,(H,23,25,26)

InChI Key

NEJLLJGHQOCHBV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C

Origin of Product

United States

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